molecular formula C17H14BrN3O4 B300866 2-bromo-6-methoxy-4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)imino]methyl}phenyl acetate

2-bromo-6-methoxy-4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)imino]methyl}phenyl acetate

Cat. No. B300866
M. Wt: 404.2 g/mol
InChI Key: MDBLXCWYCWTZFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-6-methoxy-4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)imino]methyl}phenyl acetate is a chemical compound that has gained significant attention in scientific research. It is a synthetic compound that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-bromo-6-methoxy-4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)imino]methyl}phenyl acetate is not fully understood. However, it has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
This compound has been shown to have significant biochemical and physiological effects. It has been found to inhibit cancer cell growth and induce apoptosis in cancer cells. It has also been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-bromo-6-methoxy-4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)imino]methyl}phenyl acetate in lab experiments is its high purity and yield. Additionally, it has been extensively studied for its potential applications in scientific research. However, one of the limitations of using this compound in lab experiments is its high cost.

Future Directions

There are several future directions for the study of 2-bromo-6-methoxy-4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)imino]methyl}phenyl acetate. One potential direction is the further study of its anti-cancer properties and its potential use in cancer treatment. Additionally, it could be studied for its potential use in the treatment of inflammatory diseases. Further research could also be done to fully understand the mechanism of action of this compound.

Synthesis Methods

2-bromo-6-methoxy-4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)imino]methyl}phenyl acetate can be synthesized using various methods. One of the most common methods involves the reaction between 2-bromo-6-methoxy-4-aminophenol and 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde in the presence of acetic acid. This method yields a pure form of the compound with a high yield.

Scientific Research Applications

2-bromo-6-methoxy-4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)imino]methyl}phenyl acetate has been extensively studied for its potential applications in scientific research. It has been found to have anti-cancer properties and has been studied for its potential use in cancer treatment. Additionally, it has been studied for its potential use as an anti-inflammatory agent and has shown promising results in preclinical studies.

properties

Molecular Formula

C17H14BrN3O4

Molecular Weight

404.2 g/mol

IUPAC Name

[2-bromo-6-methoxy-4-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)iminomethyl]phenyl] acetate

InChI

InChI=1S/C17H14BrN3O4/c1-9(22)25-16-12(18)5-10(6-15(16)24-2)8-19-11-3-4-13-14(7-11)21-17(23)20-13/h3-8H,1-2H3,(H2,20,21,23)

InChI Key

MDBLXCWYCWTZFQ-UHFFFAOYSA-N

SMILES

CC(=O)OC1=C(C=C(C=C1Br)C=NC2=CC3=C(C=C2)NC(=O)N3)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1Br)C=NC2=CC3=C(C=C2)NC(=O)N3)OC

Origin of Product

United States

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